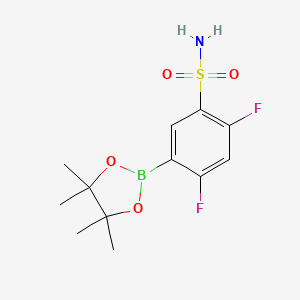
2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound that combines the properties of fluorinated aromatic rings, boronic esters, and sulfonamides. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of fluorine atoms enhances the compound’s stability and biological activity, while the boronic ester group is crucial for Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves a multi-step processThe final step involves the sulfonylation of the aromatic ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Reduction and Oxidation: The sulfonamide group can undergo reduction to form amines or oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Reduction/Oxidation: Reducing agents like lithium aluminum hydride or oxidizing agents like hydrogen peroxide.
Major Products
Substitution: Various substituted aromatic compounds.
Coupling: Biaryl compounds.
Reduction/Oxidation: Amines or sulfonic acids.
Scientific Research Applications
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, forming a palladium-aryl intermediate. This intermediate then reacts with an aryl halide to form a new carbon-carbon bond, completing the coupling reaction . The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2,2’-Bithiophene-5-boronic acid pinacol ester
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide stands out due to its combination of fluorinated aromatic rings, boronic ester, and sulfonamide groups. This unique structure provides enhanced stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H16BF2NO4S |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16BF2NO4S/c1-11(2)12(3,4)20-13(19-11)7-5-10(21(16,17)18)9(15)6-8(7)14/h5-6H,1-4H3,(H2,16,17,18) |
InChI Key |
YGPVVOUIFDMING-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















